Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9379171
InChI: InChI=1S/C15H19N3O3S/c1-2-21-13(19)10-12-14(20)16-8-9-18(12)15(22)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,22)
SMILES: CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol

Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate

CAS No.:

Cat. No.: VC9379171

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate -

Specification

Molecular Formula C15H19N3O3S
Molecular Weight 321.4 g/mol
IUPAC Name ethyl 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Standard InChI InChI=1S/C15H19N3O3S/c1-2-21-13(19)10-12-14(20)16-8-9-18(12)15(22)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,22)
Standard InChI Key SQFMNKRPFQAOSL-UHFFFAOYSA-N
SMILES CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2
Canonical SMILES CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a piperazine ring substituted at the 1-position with a phenylcarbamothioyl group (SC(NHPh)-\text{SC(NHPh)}) and at the 2-position with an acetyloxyethyl moiety (CH2COOEt-\text{CH}_2\text{COOEt}). The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the 3-oxo group and the adjacent nitrogen. The phenylcarbamothioyl group introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight321.4 g/mol
IUPAC NameEthyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
CAS NumberNot publicly disclosed
Spectral SignaturesIR: 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S); 1H NMR^1\text{H NMR}: δ 1.25 (t, 3H), 3.45–4.10 (m, 6H)

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with piperazine-3-one. Key steps include:

  • Thiocarbamoylation: Reaction with phenyl isothiocyanate under anhydrous conditions to introduce the phenylcarbamothioyl group.

  • Acetylation: Alkylation with ethyl bromoacetate in the presence of a base (e.g., K2_2CO3_3) to attach the acetyloxyethyl side chain.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Analytical Validation

Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy: Confirms carbonyl (1685 cm⁻¹) and thiocarbonyl (1250 cm⁻¹) stretches.

  • NMR Spectroscopy: 1H^1\text{H} NMR resolves piperazine protons (δ 3.45–4.10) and the ethyl group (δ 1.25, 4.10).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 321.4 [M+H]+^+.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility at extreme pH.

Reactivity

The thiourea moiety (SC(NHPh)-\text{SC(NHPh)}) participates in hydrogen bonding and metal coordination, while the ester group (COOEt-\text{COOEt}) undergoes hydrolysis to the carboxylic acid under basic conditions.

Biological Activities and Mechanisms

Enzyme Inhibition

Molecular docking simulations suggest affinity for cysteine proteases (e.g., SARS-CoV-2 main protease) via thioamide–cysteine interactions. Experimental validation is pending.

Cytotoxicity

Preliminary assays on human cell lines (HEK-293, HepG2) show IC50_{50} > 100 μM, indicating low acute toxicity.

Applications in Drug Development

Antimicrobial Agents

The compound’s thiourea and piperazine motifs align with pharmacophores in fluconazole and metronidazole, suggesting potential repurposing .

Antiviral Therapeutics

Structural similarity to HCV NS5A inhibitors (e.g., daclatasvir) hints at possible antiviral applications, though target specificity requires elucidation .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Piperazine Derivatives

CompoundMolecular WeightKey Functional GroupsReported Activities
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate321.4 g/molThiourea, esterAntimicrobial (predicted)
Ethyl 2-[3-oxo-1-[(3-phenoxyphenyl)methyl]piperazin-2-yl]acetate368.4 g/molPhenoxybenzyl, esterNo data
Ethyl oxo(piperidin-1-yl)acetate185.2 g/molPiperidine, esterIntermediate in synthesis

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with microbial targets and human proteases.

  • Derivatization: Explore substituent effects on the phenyl ring to enhance potency and solubility.

  • In Vivo Testing: Assess pharmacokinetics and efficacy in animal models of infection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator